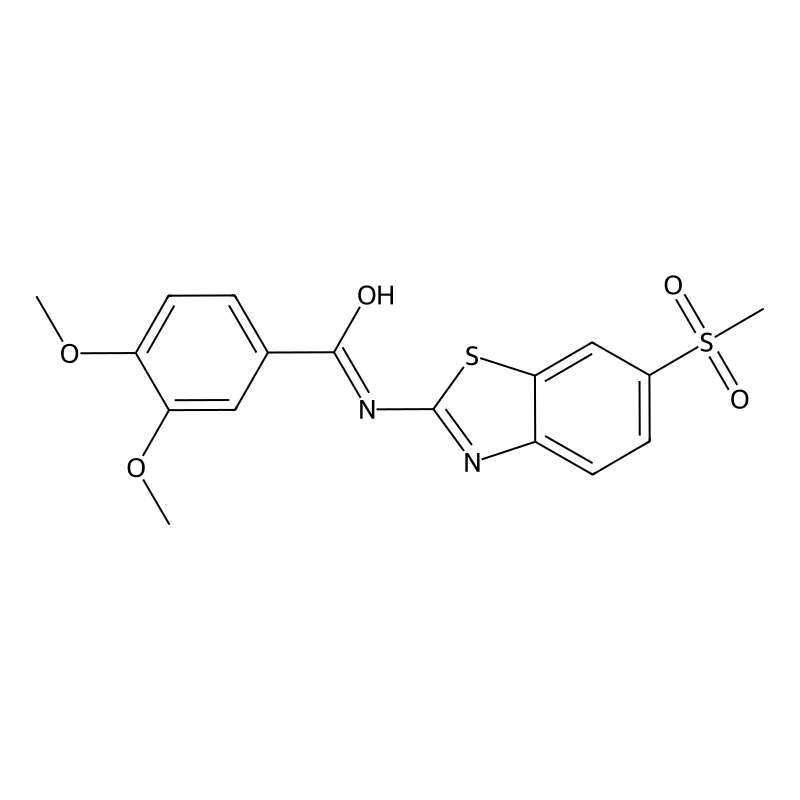N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Noble Metal Nanomaterials
Compounds like these could potentially be used in the synthesis of noble metal nanomaterials. The properties of these nanomaterials can be tuned by controlling their size, shape, composition, architecture, and crystal structure/phase . They can have various applications, including catalytic applications such as the oxygen reduction reaction, and oxidation reactions of formic acid, methanol, and carbon monoxide .
Photocatalytic Technology
Photocatalytic technology has shown great potential as a low-cost, environmentally-friendly, and sustainable technology . Compounds like these could potentially be used as photocatalysts, which are materials that can absorb light and use the energy to drive chemical reactions .
Photothermal Applications
Two-dimensional nanomaterials have been used for various photothermal applications, including photothermal therapy, water evaporation, thermochemical reactions, and electrostatic lithography . It’s possible that similar compounds could also be used in these applications.
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound features a benzothiazole core substituted with a methanesulfonyl group and a dimethoxybenzamide moiety. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
- Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to oxidized derivatives of the benzothiazole ring.
- Reduction: It can be reduced using lithium aluminum hydride, resulting in reduced forms of the benzamide moiety.
- Substitution: The compound is capable of participating in nucleophilic substitution reactions, particularly at the benzothiazole ring, allowing for further functionalization.
These reactions are essential for exploring the compound's reactivity and potential modifications for enhanced biological activity.
Research indicates that N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide exhibits promising antimicrobial and anticancer properties. The mechanism of action is believed to involve inhibition of specific enzymes or receptors that are critical for the survival and proliferation of pathogens or cancer cells. Studies have shown that benzothiazole derivatives can interact with cellular pathways related to cancer growth and bacterial resistance.
The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide typically involves the following steps:
- Formation of the Benzothiazole Core: This can be achieved by condensing 2-aminobenzenethiol with suitable aldehydes or ketones.
- Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced through sulfonation reactions.
- Coupling with Dimethoxybenzamide: The final step involves coupling the benzothiazole derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine in an organic solvent such as dichloromethane.
These methods highlight the compound's synthetic accessibility and potential for further modification.
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has several applications:
- Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
- Material Science: Used in developing new materials with specific properties due to its unique chemical structure.
- Pharmaceutical Development: Explored for therapeutic applications in treating various diseases.
The compound's versatility makes it a valuable candidate for further research and development.
Interaction studies involving N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide focus on its binding affinity to biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. Preliminary research suggests that it may inhibit certain enzymes involved in disease processes, although detailed pathways remain under investigation.
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide can be compared with other benzothiazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | Dimethyl substitution on benzothiazole | Anticancer and antimicrobial |
| N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide | Phenyl substitution on benzothiazole | Antimicrobial properties |
| N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide | Hydroxy substitution on phenyl ring | Antimicrobial and anticancer |
These compounds share structural similarities but differ in their substituents and biological activities. The unique methanesulfonyl group in N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide may enhance its solubility and bioactivity compared to others.








